In-Depth Technical Guide: 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride in Medicinal Chemistry
In-Depth Technical Guide: 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride in Medicinal Chemistry
Executive Summary
The pursuit of novel, patentable, and highly selective therapeutics has driven medicinal chemists to transition from simple, flexible aliphatic amines (such as piperazines) to conformationally restricted bicyclic scaffolds. 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride (CAS 2288710-07-4) represents a premier, orthogonally protected diamine building block. By locking the spatial orientation of its nitrogen atoms, this fused bicyclic system minimizes the entropic penalty upon target binding, thereby enhancing affinity for complex binding pockets such as kinase hinge regions and G-protein coupled receptors (GPCRs).
This whitepaper provides a comprehensive technical analysis of this compound, detailing its structural properties, the causality behind its synthetic utility, and validated experimental protocols for its integration into drug discovery workflows.
Chemical Identity & Structural Properties
The utility of 5-benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride stems from its precise structural architecture. The molecule consists of a pyrrolidine ring fused to a piperidine ring. The piperidine nitrogen (N5) is protected by a benzyl group, leaving the pyrrolidine nitrogen (N2) available for immediate functionalization.
Quantitative Data Summary
The following table summarizes the core physicochemical properties of the building block, synthesized from data provided by the [1] and the [2].
| Property | Value / Description |
| Chemical Name | 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride |
| CAS Number (Salt) | 2288710-07-4 |
| CAS Number (Free Base) | 186203-32-7 |
| Molecular Formula | C₁₄H₂₀N₂ · 2HCl |
| Molecular Weight | 289.24 g/mol (Salt) / 216.32 g/mol (Free Base) |
| Exact Mass (Free Base) | 216.16300 Da |
| Topological Polar Surface Area | 15.3 Ų |
| Predicted LogP | ~1.70 – 1.99 |
| Physical State | Crystalline Solid |
Causality of the Salt Form
Why use the dihydrochloride salt instead of the free base? Aliphatic diamine free bases are frequently viscous oils or low-melting solids that are highly hygroscopic and susceptible to aerial oxidation. The dihydrochloride salt formulation ensures a highly crystalline, stable powder. This is critical for high-throughput parallel synthesis, as it allows for precise stoichiometric weighing and long-term benchtop stability without degradation.
Pharmacological Applications & Target Signaling
Conformationally restricted diamines are highly prized in oncology and neurology. Specifically, derivatives of octahydropyrrolo[3,4-c]pyridine have been extensively patented as potent inhibitors of Anaplastic Lymphoma Kinase (ALK) and Focal Adhesion Kinase (FAK) [3].
By replacing a flexible piperazine with this rigid bicyclic core, researchers can project functional groups into specific sub-pockets of the kinase ATP-binding site. This rigidity not only improves target affinity but also enhances the pharmacokinetic (PK) profile by reducing hERG channel liabilities and improving metabolic stability against CYP450 enzymes.
Figure 1: ALK/FAK kinase signaling pathway targeted by octahydropyrrolo[3,4-c]pyridine derivatives.
Synthetic Workflows & Experimental Protocols
The strategic advantage of 5-benzyl-octahydropyrrolo[3,4-c]pyridine lies in its orthogonal reactivity. The N5-benzyl group is completely inert to standard basic and nucleophilic conditions, allowing rigorous functionalization of the N2 position. Once the N2 vector is established, the benzyl group is cleaved via hydrogenolysis to permit late-stage diversification.
Figure 2: Step-by-step synthetic workflow for dual-functionalized bicyclic diamine derivatives.
Protocol 1: Free-Basing and N2-Nucleophilic Aromatic Substitution (SNAr)
To ensure high yields and prevent competitive side reactions, the dihydrochloride salt must be properly neutralized prior to coupling.
Step-by-Step Methodology:
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Free-Basing: Suspend 5-benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride (1.0 mmol) in 10 mL of dichloromethane (DCM). Add 3.0 mmol of N,N-Diisopropylethylamine (DIPEA) and stir at room temperature for 15 minutes until a clear solution is obtained.
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Solvent Exchange: Concentrate the mixture in vacuo to remove DCM, and redissolve the resulting free base in 5 mL of anhydrous N,N-Dimethylformamide (DMF).
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Electrophile Addition: Add the desired heteroaryl halide (e.g., a substituted 2-chloropyrimidine, 1.1 mmol) and an additional 1.5 mmol of DIPEA to the DMF solution.
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Thermal Activation: Heat the reaction mixture to 90°C under a nitrogen atmosphere for 12–16 hours. Scientific Rationale: The rigid bicyclic nature slightly sterically hinders the N2 nitrogen compared to acyclic amines, necessitating elevated temperatures for complete conversion.
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Workup: Cool to room temperature, dilute with ethyl acetate (30 mL), and wash sequentially with water (3 x 10 mL) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (DCM/MeOH gradient) to isolate the N2-functionalized intermediate.
Protocol 2: N5-Debenzylation for Late-Stage Diversification
The removal of the robust benzyl protecting group requires catalytic hydrogenation. This protocol is designed to be a self-validating system; the disappearance of the aromatic benzyl protons in the ¹H-NMR spectrum confirms successful execution.
Step-by-Step Methodology:
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Reaction Setup: Dissolve the N2-functionalized intermediate (1.0 mmol) in 15 mL of HPLC-grade methanol.
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Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 15% w/w) to the solution. Safety Rationale: Pd/C is highly pyrophoric. Always add the catalyst to the solvent under a gentle stream of argon to prevent ignition of methanol vapors.
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Hydrogenation: Evacuate the reaction flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen atmosphere (via a balloon or a Parr shaker at 30 psi) and stir vigorously at room temperature for 6 hours.
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Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with an additional 20 mL of methanol.
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Isolation: Concentrate the filtrate in vacuo to afford the N5-deprotected secondary amine. This intermediate is now primed for final diversification via reductive amination, acylation, or urea formation.
Analytical Validation Standards
To ensure scientific integrity, any compound derived from this building block must meet strict analytical criteria before biological testing:
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LC-MS: Must exhibit a single peak (>95% UV purity at 254 nm) with the correct [M+H]⁺ mass ion.
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¹H-NMR (400 MHz, CDCl₃ or DMSO-d₆): For the starting material, the diagnostic benzyl CH₂ protons typically appear as a sharp singlet around 3.50–3.60 ppm. The disappearance of this singlet is the primary indicator of successful debenzylation in Protocol 2.
References
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 4361607, Octahydro-1h-pyrrolo[3,4-c]pyridine". PubChem Database. Available at:[Link]
- Garcia-Echeverria, C., et al. "Compounds and compositions as protein kinase inhibitors." U.S. Patent US8039479B2, filed Dec 8, 2006, and issued Oct 18, 2011. Google Patents.
